molecular formula C10H13ClO B165052 4-tert-Butyl-2-chlorophenol CAS No. 98-28-2

4-tert-Butyl-2-chlorophenol

Cat. No. B165052
CAS RN: 98-28-2
M. Wt: 184.66 g/mol
InChI Key: PRLINSMUYJWPBL-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

4-tert-Butyl-phenol (2.64 g, 17.5 mmol) was dissolved in 1M solution of SO2Cl2 in DCM (17.5 mL, 17.5 mmol) and MeOH (0.71 mL, 17.5 mmol) was added. The reaction was stirred at rt and monitored for progression. Additional 1M SO2Cl2/DCM (10 mL) and MeOH (0.36 mL) were added. The reaction mixture was concentrated in vacuo to yield the target compound. Calculated mass=186. Observed mass=187
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2 DCM
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)[Cl:13]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[C:9]([Cl:13])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0.71 mL
Type
solvent
Smiles
CO
Step Two
Name
SO2Cl2 DCM
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0.36 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the target compound

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.